molecular formula C8H4Br2ClNO2 B8674530 [(4-Chlorobenzoyl)oxy]carbonimidoyl CAS No. 111731-44-3

[(4-Chlorobenzoyl)oxy]carbonimidoyl

Cat. No. B8674530
M. Wt: 341.38 g/mol
InChI Key: DSPBAJJFXCGHEC-UHFFFAOYSA-N
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Patent
US04879314

Procedure details

A mixture of 3 g (14.78 mole) of dibromoformaldoxime and 2.71 g (15.5 mole) of 4-chlorobenzoyl chloride in methylene chloride (40 ml) is treated with dry pyridine (1.26 g, 16 mole) After workup as in Step B of Example 1 there is obtained 4.4 g (80% theory) of 4-chlorobenzoyldibromoformaldoxime, m.p.=93°-97° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([Br:5])=[N:3][OH:4].[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=1.N1C=CC=CC=1>C(Cl)Cl>[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([O:4][N:3]=[C:2]([Br:5])[Br:1])=[O:12])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC(=NO)Br
Name
Quantity
2.71 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)ON=C(Br)Br)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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